rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid
Description
rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a para-aminophenyl substituent on the cyclopropane ring. The stereochemistry (1R,2R) and racemic nature (rac-) indicate a mixture of enantiomers. Cyclopropane rings are structurally rigid, conferring unique electronic and steric properties to the molecule.
Properties
CAS No. |
853403-98-2 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or acylating agents can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Acidity and Electronic Properties
The carboxylic acid group’s acidity (pKa) is significantly influenced by the substituent on the cyclopropane ring. A comparison of key analogs is summarized below:
Key Observations :
- Amino Group (EDG): The 4-aminophenyl group donates electrons via resonance, stabilizing the carboxylate anion and lowering pKa compared to unsubstituted cyclopropane carboxylic acids. Its predicted pKa (~4.2) is lower than the 4-fluorophenyl analog (4.56) .
- Fluorine (EWG) : The 4-fluorophenyl group withdraws electrons inductively but donates weakly via resonance, resulting in a moderate pKa (4.56). Para-substitution minimizes steric hindrance .
- Trifluoromethyl (Strong EWG) : The CF₃ group exerts strong inductive electron withdrawal, significantly increasing acidity (pKa <4.0) .
Steric and Reactivity Considerations
- Amino Group: The smaller amino substituent allows easier functionalization (e.g., amidation, conjugation) compared to halogenated analogs, making it versatile in synthesis .
Physical Properties and Solubility
- Solubility: The 4-aminophenyl group’s polarity likely improves aqueous solubility compared to nonpolar substituents (e.g., CF₃, bromo). The furan-3-yl analog () is noted for good solvent compatibility, suggesting similar behavior in the target compound .
- Stability : tert-Butoxycarbonyl derivatives () highlight the role of protective groups in stabilizing reactive carboxylic acids during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
